{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H,14H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQBOKSMWOHSOJ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32597-98-1 | |
| Record name | NSC151882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 4 E 2 Pyridin 4 Ylvinyl Phenyl Amine and Its Structural Analogues
Precursor Synthesis and Intermediate Compounds
The foundation of any successful synthesis lies in the efficient preparation of its starting materials. For {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, the key precursors are appropriately functionalized phenyl and pyridine (B92270) derivatives that can be readily coupled.
Preparation of Substituted Phenylaldehydes and Vinylpyridine Derivatives
Substituted benzaldehydes serve as versatile starting materials in various synthetic routes. For instance, functionally-substituted benzaldehydes from the vanillin (B372448) series can be synthesized and subsequently used in condensation reactions to produce more complex molecules. researchgate.net These aldehydes can be prepared through various established organic chemistry methods, including the oxidation of corresponding benzyl (B1604629) alcohols or the formylation of activated aromatic rings.
Vinylpyridines are critical building blocks for the styrylpyridine core. The synthesis of 4-vinylpyridine (B31050), in particular, is well-documented. A common industrial method involves the condensation of 4-methylpyridine (B42270) (γ-picoline) with paraformaldehyde. google.com This reaction is typically conducted at elevated temperatures, leading to the formation of an intermediate alcohol, 2-hydroxyethyl pyridine, which is subsequently dehydrated to yield 4-vinylpyridine. google.com The reaction conditions are optimized to control the conversion rate and maximize the yield of the desired vinyl monomer. google.com
| Step | Reactants | Temperature | Duration | Typical Conversion Rate |
|---|---|---|---|---|
| Condensation | 4-Methylpyridine, Paraformaldehyde | 105-110 °C | 45-70 hours | 40-60% |
| Dehydration | 2-hydroxyethyl pyridine, NaOH (catalyst) | ~180 °C | Continuous (distillation) | ~80% |
Routes to the (E)-2-pyridin-4-ylvinylphenyl Subunit
The formation of the central (E)-2-pyridin-4-ylvinylphenyl subunit is the cornerstone of the synthesis. This trans-alkene linkage is typically achieved through powerful carbon-carbon bond-forming reactions. The stereochemistry of the double bond is critical, and methods that provide high selectivity for the (E)-isomer are preferred. The two most prominent strategies for constructing this styryl linkage are the Heck reaction and the Knoevenagel condensation, which are discussed in detail in the following sections. These methods allow for the convergent assembly of the molecule by coupling the pre-synthesized pyridine and phenyl fragments.
Key Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions
The assembly of the final molecular architecture relies on robust and selective bond-forming reactions. Palladium-catalyzed cross-coupling and base-catalyzed condensation reactions are instrumental in creating the vinylic bridge, while amination strategies are key to installing the amine functionality.
Heck Reaction and its Adaptations for Vinylarylamine Scaffolds
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl or vinyl halides with alkenes to form substituted alkenes. numberanalytics.commdpi.com This reaction is particularly valuable for synthesizing styryl compounds due to its high functional group tolerance and excellent stereoselectivity, typically yielding the more stable trans (E) isomer. youtube.com
The catalytic cycle of the Heck reaction involves three key steps:
Oxidative Addition : The Pd(0) catalyst reacts with an aryl halide (e.g., 4-iodoaniline (B139537) derivative) to form a Pd(II) complex. numberanalytics.com
Migratory Insertion : The alkene (e.g., 4-vinylpyridine) coordinates to the palladium complex and inserts into the palladium-aryl bond, forming a new carbon-carbon bond. numberanalytics.com
Syn-β-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond and the Pd(0) catalyst, releasing the final product. chemrxiv.org
For the synthesis of this compound, a protected 4-haloaniline, such as 4-iodo-N-acetylaniline, would be reacted with 4-vinylpyridine in the presence of a palladium catalyst and a base. Subsequent deprotection of the amine group would yield the final product. Adaptations to the classic Heck reaction include the use of phosphine-free palladium precursors and the use of arylboronic acids instead of aryl halides, which offers a more environmentally benign pathway by avoiding halide waste. nih.gov
| Catalyst/Precursor | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Palladium(II) acetate (B1210297) | Triphenylphosphine (B44618) | Sodium acetate | DMF | youtube.com |
| Pd(L-proline)2 complex | None (phosphine-free) | Not specified | Water | organic-chemistry.org |
| Palladacycle phosphine (B1218219) mono-ylide complex | Internal | Not specified | Not specified | organic-chemistry.org |
Knoevenagel Condensation Approaches in Styrylpyridine Synthesis
The Knoevenagel condensation provides an alternative and powerful route for forming carbon-carbon double bonds. wikipedia.org The reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by a dehydration reaction. wikipedia.org A weak base, such as an amine, is typically used as a catalyst. wikipedia.org
To synthesize the styrylpyridine core, this method would involve the condensation of pyridine-4-carboxaldehyde with a substituted phenylacetic acid derivative, such as 4-aminophenylacetic acid. The reaction is often facilitated by a base like piperidine (B6355638) in a suitable solvent. wikipedia.org
A significant variant is the Doebner modification , which is employed when one of the activating groups on the methylene component is a carboxylic acid. organic-chemistry.org This modification uses pyridine as both the solvent and catalyst, and the initial condensation product often undergoes a subsequent decarboxylation to yield the final α,β-unsaturated product. wikipedia.orgorganic-chemistry.org This approach is highly effective for synthesizing various styryl derivatives and has been used to generate a wide range of biologically active compounds. mdpi.com The Knoevenagel condensation has proven to be an efficient method for producing high yields of the desired condensation products under mild conditions. nih.gov
Reductive Amination Strategies for Amine Formation
Reductive amination is a highly efficient and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.orgharvard.edu The reaction proceeds by converting a ketone or aldehyde into an amine via an intermediate imine. wikipedia.org This transformation is typically carried out as a one-pot reaction where the carbonyl compound, an amine source (like ammonia (B1221849) for primary amines), and a reducing agent are combined. gctlc.org
The process involves two main steps:
Imine Formation : The nucleophilic amine reacts with the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org
Reduction : The imine is then reduced to the corresponding amine.
A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu This selectivity allows the reaction to be performed in a single pot, making it a green and atom-economical process. wikipedia.orgtandfonline.com While one could start with a pre-existing aniline (B41778) derivative for the synthesis of this compound, reductive amination provides a powerful alternative for installing the amine group. For example, if the synthesis produced a 4-((E)-2-(pyridin-4-yl)vinyl)benzaldehyde intermediate, this could be converted to the target primary amine using ammonia and a suitable reducing agent.
| Reducing Agent | Typical Use Case | Reference |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH4) | General purpose, often used in a stepwise procedure. | organic-chemistry.org |
| Sodium cyanoborohydride (NaBH3CN) | Stable in weakly acidic conditions, selective for iminium ions over ketones/aldehydes. | harvard.edu |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Highly selective, mild, and does not release toxic cyanide byproducts. | harvard.edu |
| α-picoline-borane | Effective in various solvents, including water. | organic-chemistry.org |
Stereoselective Synthesis Protocols for the (E)-Isomer
The creation of the trans-alkene bond in this compound and its structural relatives is predominantly achieved through two key synthetic strategies: the Wittig reaction and palladium-catalyzed cross-coupling reactions, most notably the Heck reaction.
The Wittig reaction is a versatile method for forming carbon-carbon double bonds. To favor the formation of the (E)-alkene, stabilized ylides are typically employed. organic-chemistry.org These ylides, which contain an electron-withdrawing group, are less reactive and lead to the thermodynamically more stable (E)-isomer. organic-chemistry.org The general approach involves the reaction of a phosphonium (B103445) ylide, prepared from a suitable pyridyl phosphonium salt, with a substituted benzaldehyde, or vice versa. The choice of base and solvent can also influence the stereochemical outcome. organic-chemistry.org
The Heck reaction offers a powerful alternative for the synthesis of (E)-stilbenes and their analogs. This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.org A significant advantage of the Heck reaction is its inherent trans selectivity, making it particularly suitable for producing the (E)-isomer of pyridylvinyl anilines. organic-chemistry.org For the synthesis of the target molecule, this could involve the coupling of 4-vinylpyridine with a protected 4-iodoaniline derivative, or the reaction of 4-aminostyrene with a halopyridine.
Another relevant palladium-catalyzed method is the Suzuki cross-coupling reaction . This reaction typically involves the coupling of an organoboron compound with an organohalide. While primarily used for creating single C-C bonds, variations of this methodology can be adapted to construct the vinyl linkage.
One reported synthesis of a related compound, (E)-4'-amino-3,4,5-trimethoxystilbene, was achieved through a condensation reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with p-nitrotoluene, followed by the reduction of the nitro group. researchgate.netkoreascience.kr This highlights that multi-step pathways are also employed to access functionalized stilbene (B7821643) derivatives.
Catalytic Systems and Reaction Condition Optimization in Synthesis
The efficiency and stereoselectivity of the synthesis of this compound are highly dependent on the chosen catalytic system and the optimization of reaction conditions.
In palladium-catalyzed reactions such as the Heck and Suzuki couplings, the choice of the palladium source, the ligand, the base, and the solvent are critical. A variety of palladium catalysts, including palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), are commonly used. researchgate.net The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Phosphine ligands, such as triphenylphosphine (PPh₃) and bidentate phosphines, are frequently employed. researchgate.net In some cases, N-heterocyclic carbene (NHC) complexes have been shown to be highly active catalysts for cross-coupling reactions. nih.govchemistryviews.org
The optimization of reaction conditions involves a systematic variation of parameters to maximize the yield of the desired (E)-isomer while minimizing side products. Key parameters include:
Catalyst Loading: The amount of palladium catalyst is typically kept low to ensure cost-effectiveness and minimize residual metal in the final product.
Base: The choice of base is crucial for the catalytic cycle. Common bases include organic amines like triethylamine (B128534) (NEt₃) and inorganic bases such as potassium carbonate (K₂CO₃).
Solvent: The solvent can significantly impact the solubility of reactants and the stability of the catalyst. Common solvents for these reactions include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.
Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while avoiding decomposition of the starting materials or products.
For instance, in the synthesis of 4-(2-arylvinyl)-8-hydroxyquinolines via an anhydrous Heck coupling, a PdCl₂/2PPh₃ catalyst system was utilized. researchgate.net The study highlighted that increasing the catalyst loading from 3 mol% to 10 mol% improved the yields for pyridyl-substituted products. researchgate.net
Interactive Data Table: Catalytic Systems in Heck-type Reactions for Pyridyl-vinyl Synthesis
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100 | Moderate | researchgate.net |
| PdCl₂ | 2PPh₃ | NEt₃ | DMF | 110 | Good to High | researchgate.net |
| Pd(dba)₂ | Trifurylphosphine | Li₂CO₃ | Toluene | 80 | High | researchgate.net |
| Pd(OAc)₂ | dpppO | NEt₃ | DMSO | 115 | High | liv.ac.uk |
Note: This table represents typical conditions for Heck-type reactions and may not be specific to the exact synthesis of this compound, for which detailed public data is limited.
In the context of the Wittig reaction , optimization focuses on the choice of phosphonium ylide and the reaction conditions to ensure high (E)-selectivity. Stabilized ylides generally provide a higher proportion of the (E)-isomer. organic-chemistry.org The reaction is often carried out in a suitable organic solvent, and the choice of base for the deprotonation of the phosphonium salt is critical. Common bases include n-butyllithium and sodium hydride. organic-chemistry.org
Interactive Data Table: Wittig Reaction Conditions for (E)-Alkene Synthesis
| Aldehyde/Ketone | Phosphonium Ylide | Base | Solvent | Stereoselectivity (E:Z) | Reference |
| Aromatic Aldehyde | Stabilized | NaH | THF | Predominantly E | organic-chemistry.org |
| Aromatic Aldehyde | Non-stabilized | n-BuLi | THF | Predominantly Z | organic-chemistry.org |
| Ketone | Stabilized | NaOMe | Methanol (B129727) | Good E-selectivity | organic-chemistry.org |
Note: This table illustrates general principles of the Wittig reaction's stereoselectivity.
Advanced Spectroscopic and Structural Characterization of 4 E 2 Pyridin 4 Ylvinyl Phenyl Amine
Vibrational Spectroscopy Studies
Vibrational spectroscopy provides critical insights into the bonding and functional groups present in a molecule.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, trans-(E)-4-(2-(pyridin-2-yl)vinyl)benzamide-TEMPO, which shares the core styrylpyridine structure, shows characteristic features that can be extrapolated to understand {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine. mdpi.com Key vibrational modes include the stretching and bending of C-H, C=C, C=N, and N-H bonds.
The presence of the vinyl group is typically confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching around 1600-1650 cm⁻¹. The pyridine (B92270) ring exhibits characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region. The phenylamine moiety would be identified by N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region for a primary amine, and C-N stretching vibrations around 1250-1350 cm⁻¹. Aromatic C-H bending vibrations are also expected in the fingerprint region (below 1000 cm⁻¹).
Table 1: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3400-3300 | N-H stretch | Primary Amine |
| 3100-3000 | Aromatic & Vinylic C-H stretch | Phenyl, Pyridyl, Vinyl |
| 1640-1600 | C=C stretch | Vinyl |
| 1600-1450 | C=C and C=N ring stretch | Phenyl and Pyridyl Rings |
| 1340-1250 | C-N stretch | Aryl Amine |
| 980-960 | Vinylic C-H out-of-plane bend (trans) | Vinyl |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For molecules like this compound, Raman spectroscopy can effectively probe the vibrations of the C=C vinyl bond and the aromatic ring systems.
Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.govnih.govresearchgate.net This enhancement allows for the detection of very low concentrations of the analyte and can provide information about the molecule's orientation on the surface. For pyridine-containing compounds, the interaction with the metal surface often occurs through the nitrogen lone pair, leading to a significant enhancement of the ring breathing modes. dtic.mil Studies on similar molecules like trans-1,2-bis(4-pyridyl)-ethylene (t-BPE) on silver surfaces have shown that the relative intensities of Raman bands can change with different excitation wavelengths, providing insights into the enhancement mechanism. nih.gov
Key Raman bands for this compound would be expected for the vinyl C=C stretch (around 1640 cm⁻¹), and the symmetric ring breathing modes of the pyridine and phenyl rings. The SERS spectrum would likely show enhanced signals for vibrations of the pyridine ring due to its proximity to the metal surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would display distinct signals for the protons on the phenyl ring, the pyridine ring, the vinyl group, and the amine group.
The protons of the vinyl group would appear as doublets in the olefinic region (typically 6.0-8.0 ppm), with a large coupling constant (J-value) characteristic of a trans configuration. The protons on the pyridine ring would appear in the aromatic region, generally at lower field (more deshielded) than the phenyl protons due to the electron-withdrawing nature of the nitrogen atom. The protons on the phenylamine ring would also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating amine group. The amine protons themselves would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.6 | Doublet | 2H | Protons ortho to Pyridine N |
| ~7.3 | Doublet | 2H | Protons meta to Pyridine N |
| ~7.4 | Doublet | 1H | Vinylic Proton (α to Pyridine) |
| ~7.0 | Doublet | 1H | Vinylic Proton (β to Pyridine) |
| ~7.4 | Doublet | 2H | Phenyl protons ortho to vinyl group |
| ~6.7 | Doublet | 2H | Phenyl protons meta to vinyl group |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The carbon atoms of the pyridine ring would appear at lower field compared to the phenyl ring carbons due to the electronegativity of the nitrogen atom. The vinylic carbons would resonate in the region of approximately 120-140 ppm. The carbon atom attached to the amine group would be shifted upfield due to the electron-donating effect of the nitrogen.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150 | C ortho to Pyridine N |
| ~120 | C meta to Pyridine N |
| ~145 | C para to Pyridine N |
| ~130 | Vinylic Carbons |
| ~148 | C attached to -NH₂ |
| ~115 | C ortho to -NH₂ |
| ~129 | C meta to -NH₂ |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound (C₁₃H₁₂N₂), the molecular weight is approximately 196.25 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. The fragmentation pattern would be influenced by the stability of the resulting fragments. Common fragmentation pathways for such compounds could involve the cleavage of the vinyl bond or fragmentation of the pyridine or phenylamine rings. The study of fragmentation patterns of similar complex amine compounds can provide a basis for predicting the fragmentation of the title compound. rug.nlresearchgate.net Electrospray ionization (ESI), a soft ionization technique, would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 197. rsc.org
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Technique |
|---|---|---|
| 196 | [M]⁺ | EI |
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive insights into molecular structure and intermolecular interactions.
These studies consistently show that the styrylpyridine core adopts an E-configuration about the C=C double bond. researchgate.netnih.gov The molecule is expected to be nearly planar, a conformation that maximizes the π-conjugation across the vinyl bridge, connecting the phenylamine donor and the pyridyl acceptor. The dihedral angle, which is the twist between the pyridine and the substituted benzene (B151609) ring, is typically small in such compounds, often measured to be around 11.2°. researchgate.netnih.gov This planarity is crucial for the intramolecular charge transfer (ICT) characteristics of the molecule.
The crystal packing in these systems is typically stabilized by a network of weak intermolecular interactions. In the absence of strong hydrogen bond donors like an unsubstituted amine, the packing of N,N-dimethylated analogs is often governed by C—H⋯F interactions (if a counter-ion like PF6- is present) and potential π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov For this compound, the presence of the N-H bonds of the primary amine group would introduce stronger N—H⋯N hydrogen bonds, where the amine of one molecule interacts with the nitrogen atom of the pyridine ring of a neighboring molecule, significantly influencing the crystal packing arrangement.
Table 1: Representative Crystallographic Data for a Related Styrylpyridine Derivative (4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane) researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C21H21N2+·PF6- |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.6674(19) |
| b (Å) | 7.2173(11) |
| c (Å) | 11.5877(14) |
| β (°) | 97.203(13) |
| Volume (ų) | 1050.5(3) |
| Z | 4 |
Powder X-ray Diffraction (PXRD) is a key analytical technique for the characterization of bulk crystalline materials. It is used to identify crystalline phases, determine phase purity, and can even be employed for structure solution when single crystals are not obtainable. mdpi.com Each crystalline solid produces a unique diffraction pattern, or diffractogram, which serves as a fingerprint for that specific phase.
For novel materials like this compound, PXRD would be the primary method to confirm the crystallinity of a synthesized batch and to ensure it consists of a single crystalline phase. The positions of the diffraction peaks in the pattern are determined by the unit cell dimensions, while the intensities are related to the arrangement of atoms within the cell.
In studies of related compounds, such as 4-(4-dimethylaminophenylethenyl)pyridine N-oxide, PXRD data has been successfully used to solve the crystal structure from powder data, demonstrating the power of this technique. researchgate.net The analysis involves indexing the powder pattern to determine the unit cell parameters and then employing computational methods to find a molecular arrangement that fits the observed diffraction intensities. researchgate.net This approach is particularly valuable in pharmaceutical and materials science for characterizing polycrystalline samples and studying polymorphism. mdpi.com
Electronic Absorption and Emission Spectroscopy
The D-π-A structure of this compound gives rise to distinct electronic absorption and emission properties that are highly sensitive to the molecular environment.
The UV-Visible absorption spectrum of this compound is expected to be dominated by an intense, long-wavelength absorption band corresponding to a π-π* electronic transition. This transition possesses significant intramolecular charge transfer (ICT) character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich phenylamine moiety, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-deficient pyridine ring.
A key feature of such D-π-A dyes is their solvatochromic behavior—the change in the position of their absorption or emission bands with the polarity of the solvent. For aminostyrylpyridinium salts, a negative solvatochromism is often observed in the absorption spectrum, meaning the absorption maximum shifts to shorter wavelengths (a blue-shift) as the solvent polarity increases. acs.org This is because polar solvents stabilize the dipolar ground state more than the less polar excited state, thus increasing the energy gap for the electronic transition.
Conversely, the emission spectrum typically exhibits positive solvatochromism (a red-shift with increasing solvent polarity). acs.org This occurs because the excited state has a much larger dipole moment than the ground state due to the ICT. Polar solvent molecules reorient around this highly dipolar excited state, stabilizing it and lowering its energy level before emission occurs. This stabilization is more pronounced in more polar solvents, leading to a lower energy (red-shifted) emission. researchgate.net
Table 2: Representative Solvatochromic Absorption and Emission Data for a Related Aminostyrylpyridinium Dye (ASPT) acs.org
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) |
| Chloroform | 39.1 | 490 | 580 |
| Acetonitrile | 45.6 | 480 | 600 |
| Ethanol | 51.9 | 475 | 610 |
| Methanol (B129727) | 55.4 | 470 | 620 |
Upon absorption of light, this compound is expected to exhibit fluorescence, emitting light as it relaxes from the excited state back to the ground state. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. edinst.com
The quantum yield of styrylpyridine dyes is highly dependent on their molecular structure and environment. Many related aminostyrylpyridinium dyes are known to have relatively low quantum yields in solution, often below 10%. acs.org This is attributed to efficient non-radiative decay pathways, such as molecular vibrations and rotations, particularly twisting around the vinyl C-C single bond in the excited state, which quenches the fluorescence.
However, the quantum yield can be dramatically enhanced when the molecule's environment becomes more rigid. For example, the fluorescence of related dyes increases significantly in viscous solvents or when bound to macromolecules like DNA or proteins. researchgate.net This restriction of intramolecular motion slows the non-radiative decay processes, allowing radiative decay (fluorescence) to compete more effectively. The absolute determination of quantum yields is typically performed using an integrating sphere to capture all emitted light, providing a direct measure of the emission efficiency. edinst.com
Table 3: Representative Fluorescence Quantum Yields (ΦF) for a Related Dye in Different Environments researchgate.net
| Compound / Environment | Quantum Yield (ΦF) |
| Dye in PBS Buffer | ~0.01 |
| Dye with DNA | ~0.08 |
| Dye with Denatured BSA | ~0.09 |
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides deep insight into the dynamics of the excited state. For D-π-A dyes, the excited state is not static; it undergoes several dynamic processes, including vibrational relaxation and solvent reorientation, on the picosecond to nanosecond timescale.
Studies on closely related compounds like trans-[4-(4′-dimethylaminostyryl)] pyridine N-oxide using ultrafast techniques such as femtosecond fluorescence up-conversion have revealed complex excited-state dynamics. rsc.org Immediately following photoexcitation, the molecule reaches a locally excited (LE) state. This state then rapidly evolves into a charge-transfer state, a process that is often coupled with solvent relaxation. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the large dipole moment of the ICT state, a process known as solvation dynamics. This stabilization leads to a time-dependent red-shift of the emission spectrum and is reflected in the fluorescence decay kinetics.
The fluorescence lifetime of these compounds is strongly solvent-dependent. For example, the lifetime of the aminostyrylpyridinium dye ASPT varies from 30 ps to 400 ps depending on the solvent polarity. acs.org The increase in non-radiative decay rates in more polar solvents often leads to a shorter fluorescence lifetime. Time-resolved measurements are crucial for disentangling the various radiative and non-radiative processes that govern the de-excitation of the molecule.
Table 4: Representative Solvent-Dependent Fluorescence Lifetimes (τ) for a Related Aminostyrylpyridinium Dye (ASPT) acs.org
| Solvent | Lifetime (ps) |
| Chloroform | 400 |
| Acetonitrile | 100 |
| Ethanol | 60 |
| Methanol | 30 |
Computational and Theoretical Investigations of 4 E 2 Pyridin 4 Ylvinyl Phenyl Amine
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. nih.gov
This optimization process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For a molecule like {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, DFT can confirm the trans or (E) configuration around the vinyl bridge and determine the degree of planarity between the phenyl and pyridine (B92270) rings. The dihedral angle between these two rings is a key parameter, influencing the extent of π-conjugation across the molecule, which in turn affects its electronic properties.
Illustrative Optimized Geometrical Parameters:
| Parameter | Description | Illustrative Value |
|---|---|---|
| C=C (vinyl) | Bond length of the central double bond | ~1.34 Å |
| C-N (amine) | Bond length between the phenyl ring and the amine group | ~1.40 Å |
| C-C-N (phenyl) | Bond angle within the phenyl ring adjacent to the amine | ~120° |
| Phenyl-Vinyl-Pyridine | Dihedral angle defining the twist between the two rings | ~5-15° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that allows for the calculation of excited state properties, such as absorption spectra (UV-Vis). qnl.qa By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which the molecule will absorb light (λmax), the strength of these absorptions (oscillator strength, f), and the nature of the transitions (e.g., π→π*). qnl.qa
For this compound, the primary electronic transition is expected to be a π→π* transition, involving the delocalized electron system that extends across the pyridine ring, vinyl bridge, and phenylamine moiety. The solvent environment can influence these transitions, and computational models often incorporate a Polarizable Continuum Model (PCM) to simulate solvent effects. dntb.gov.ua
Illustrative Electronic Transition Data:
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~350 | >0.8 | HOMO → LUMO |
| S₀ → S₂ | ~280 | >0.1 | HOMO-1 → LUMO |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. researchgate.net In conjugated systems like this compound, the HOMO is typically distributed over the electron-rich phenylamine portion, while the LUMO is often located on the electron-accepting pyridine ring and vinyl bridge. This spatial separation facilitates intramolecular charge transfer upon photoexcitation.
Illustrative FMO Energy Data:
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -5.4 | Electron donating, localized on the phenylamine moiety |
| LUMO | ~ -2.1 | Electron accepting, localized on the vinyl and pyridine moieties |
| Energy Gap (ΔE) | ~ 3.3 | Indicates chemical reactivity and electronic transition energy |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. bhu.ac.in Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. uctm.edu
For this compound, the MEP map is expected to show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), identifying them as potential hydrogen-bond donors.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
Illustrative NBO Interaction Data:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N-amine | π(C-C) phenyl | ~40-50 |
| π(C=C) vinyl | π(C=C) pyridine | ~20-25 |
Intermolecular Interaction Studies
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. uctm.edumdpi.com The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), where red spots highlight close intermolecular contacts. researchgate.net
Illustrative Hirshfeld Surface Contact Contributions:
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | ~45-55% |
| C···H / H···C | ~25-35% |
| N···H / H···N | ~5-15% |
Quantitative Topology of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding and intermolecular interactions. A QTAIM analysis of this compound would involve calculating the topology of its electron density, ρ(r), obtained from high-level quantum mechanical calculations.
The analysis focuses on identifying critical points in the electron density, particularly bond critical points (BCPs) located between atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bonds.
Expected Research Findings:
Covalent Bonds: For the covalent bonds within the phenyl and pyridyl rings, the vinyl bridge, and the amine group, the analysis is expected to show high values of ρ(r) and negative values for the Laplacian (∇²ρ(r)). This indicates a concentration of electron density, characteristic of shared interactions. The total energy density H(r) would also be negative, confirming the covalent nature of these bonds.
Intramolecular Interactions: QTAIM could reveal weaker intramolecular interactions, such as C-H···N or C-H···π contacts, which might influence the molecule's conformation. These would be characterized by lower ρ(r) values and small, positive ∇²ρ(r) values.
Intermolecular Interactions: In a crystalline state, QTAIM would be crucial for quantifying intermolecular forces like hydrogen bonds involving the amine group (N-H···N) and π-π stacking between the aromatic rings. These interactions are vital for understanding the crystal packing. Hydrogen bonds would be identified by a specific set of topological criteria proposed by Koch and Popelier.
A hypothetical data table summarizing expected QTAIM results for key bonds is presented below.
| Bond/Interaction | Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |
| C=C (vinyl) | Covalent | ~0.30 - 0.35 | Negative | Negative |
| C-N (amine) | Covalent | ~0.25 - 0.30 | Negative | Negative |
| N-H···N (intermolecular) | Hydrogen Bond | ~0.01 - 0.04 | Positive | Slightly Negative |
| π-π stacking | van der Waals | ~0.005 - 0.01 | Positive | Slightly Positive |
Note: The values in this table are illustrative and represent typical ranges for such interactions.
Energy Frameworks and PIXEL Energy Calculations
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. It helps in understanding the topology and strength of the forces governing the crystal packing. This analysis typically involves calculating pairwise interaction energies between a central molecule and its neighbors. The PIXEL method, for instance, partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components based on the molecule's electron density.
Expected Research Findings:
Dominant Interactions: For this compound, a molecule with a significant dipole moment and hydrogen bonding capability, the energy framework analysis would likely reveal that the crystal packing is dominated by a combination of electrostatic and dispersion forces.
Electrostatic Contribution: The presence of the nitrogen atom in the pyridine ring and the amino group leads to significant electrostatic potential. Therefore, strong electrostatic interactions, particularly N-H···N hydrogen bonds, are expected to be a major stabilizing force, appearing as prominent cylinders in the energy framework visualization.
Dispersion Contribution: The large π-conjugated system of the molecule would lead to substantial dispersion forces (van der Waals interactions) from π-π stacking between the phenyl and pyridyl rings of adjacent molecules. These would also be significant contributors to the total lattice energy.
A representative table of calculated interaction energies for the most significant molecular pairs in a hypothetical crystal structure is shown below.
| Molecular Pair Motif | E_coul (kJ/mol) | E_pol (kJ/mol) | E_disp (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |
| N-H···N Dimer | -50 | -15 | -25 | 30 | -60 |
| π-stacked Dimer | -15 | -10 | -60 | 35 | -50 |
| C-H···π Contact | -10 | -5 | -20 | 15 | -20 |
Note: This data is hypothetical, illustrating the expected relative contributions of different energy components to the total interaction energy (E_tot).
Theoretical Prediction and Evaluation of Nonlinear Optical (NLO) Properties
Molecules like this compound are of significant interest for nonlinear optics (NLO). Their structure, featuring an electron-donating group (amine) connected to an electron-accepting group (pyridine) through a π-conjugated bridge (vinylphenyl), is a classic donor-π-acceptor (D-π-A) design. This architecture can lead to large second-order NLO responses.
Theoretical predictions of NLO properties are typically performed using quantum chemical methods like Density Functional Theory (DFT). The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO, the first hyperpolarizability (β).
Detailed Research Findings:
Hyperpolarizability: Calculations would be expected to yield a significant value for the static first hyperpolarizability (β₀). The magnitude of β is directly related to the efficiency of second-harmonic generation (SHG). The D-π-A nature of the molecule facilitates a large change in dipole moment upon excitation, which is a primary determinant of a high β value. Studies on analogous molecules, such as those with dimethylamino groups, have shown substantial NLO responses. researchgate.net
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. The HOMO is expected to be localized on the electron-donating amine and phenyl side, while the LUMO would be localized on the electron-accepting pyridine ring, facilitating an intramolecular charge transfer upon excitation. nih.govthaiscience.info
The table below presents hypothetical NLO properties calculated using a DFT method (e.g., B3LYP/6-311+G(d,p)).
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | ~5-7 |
| Mean Polarizability | <α> | ~200-250 |
| First Hyperpolarizability | β₀ | ~15000-25000 |
| HOMO Energy | E_HOMO | ~ -5.5 eV |
| LUMO Energy | E_LUMO | ~ -1.5 eV |
| HOMO-LUMO Gap | ΔE | ~ 4.0 eV |
Note: These values are estimations based on typical results for similar D-π-A chromophores and are for illustrative purposes.
Elucidation of Charge Transfer Mechanisms within the Molecular Framework
The NLO properties of D-π-A molecules are intrinsically linked to intramolecular charge transfer (ICT) processes. Upon absorption of light, an electron is promoted from the HOMO to the LUMO. In this compound, this corresponds to a transfer of electron density from the aniline (B41778) (donor) part to the pyridine (acceptor) part through the vinyl bridge.
Elucidation of Mechanisms:
Frontier Molecular Orbitals (FMOs): Analysis of the HOMO and LUMO provides the clearest picture of ICT. The HOMO is expected to have a high density on the {phenyl}amine moiety, while the LUMO will be concentrated on the pyridin-4-ylvinyl portion. This spatial separation confirms the charge transfer character of the lowest electronic transition (HOMO→LUMO). nih.gov
Solvatochromism: The charge transfer nature can be experimentally and theoretically observed through solvatochromism. In polar solvents, the excited state, which has a larger dipole moment due to ICT, is stabilized more than the ground state. This leads to a red shift (bathochromic shift) in the absorption and emission spectra as solvent polarity increases. Computational models incorporating solvent effects (like the Polarizable Continuum Model, PCM) can reproduce this behavior. Studies on similar aminostyrylpyridine derivatives confirm the formation of a charge-separated emitting state. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): An MEP map of the ground state would visually confirm the electronic structure. It is expected to show a negative potential (red) around the nitrogen atom of the pyridine ring, indicating its electron-accepting nature, and a positive potential (blue) near the amine group's hydrogens, highlighting the electron-donating region.
Structure Activity Relationship Sar Studies on 4 E 2 Pyridin 4 Ylvinyl Phenyl Amine Derivatives
Impact of Substituent Variations on Electronic and Photophysical Properties
The electronic and photophysical behavior of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine derivatives is intrinsically linked to the nature and position of substituents on both the phenylamine (donor) and pyridine (B92270) (acceptor) rings. These modifications modulate the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting pyridine ring through the π-conjugated vinyl bridge.
Key Research Findings:
Donor Group Modification: Altering the substitution on the amino group of the phenyl ring significantly impacts the electron-donating strength. For instance, transitioning from a primary amine (-NH2) to a dimethylamino group (-N(CH3)2) enhances the electron-donating capacity, which typically leads to a bathochromic (red) shift in both the absorption and emission spectra. This is a direct consequence of a smaller HOMO-LUMO gap.
Acceptor Group Modification: Modifications to the pyridine ring also play a crucial role. The introduction of electron-withdrawing groups on the pyridine ring can further enhance the acceptor strength, leading to more pronounced ICT and larger spectral shifts. Conversely, electron-donating groups on the pyridine ring would diminish the D-π-A character, resulting in a hypsochromic (blue) shift.
π-Bridge Extension: Extending the π-conjugated system, for example, by introducing additional vinyl units, generally results in a bathochromic shift in the absorption and fluorescence spectra. However, this effect can be influenced by the planarity of the molecule.
The following table summarizes the expected impact of various substituents on the key photophysical properties of this compound derivatives, based on established principles for D-π-A systems. researchgate.netchemrxiv.org
| Substituent Position | Substituent Type | Expected Impact on λmax (Absorption) | Expected Impact on λem (Emission) | Rationale |
| Phenylamine Ring | Electron-Donating (e.g., -OCH3, -N(CH3)2) | Bathochromic Shift | Bathochromic Shift | Increased ICT |
| Phenylamine Ring | Electron-Withdrawing (e.g., -CN, -NO2) | Hypsochromic Shift | Hypsochromic Shift | Decreased ICT |
| Pyridine Ring | Electron-Donating (e.g., -CH3) | Hypsochromic Shift | Hypsochromic Shift | Reduced Acceptor Strength |
| Pyridine Ring | Electron-Withdrawing (e.g., -CN) | Bathochromic Shift | Bathochromic Shift | Increased Acceptor Strength |
Studies on related pyridine-based stilbenes have shown that the introduction of methoxy (B1213986) groups can increase the acidity at the meta-position of the pyridine ring. researchgate.net Furthermore, in broader studies of substituted stilbenes, it has been observed that donor-π-acceptor architectures generally exhibit a bathochromic shift in their maximum absorption wavelengths and a decrease in their optical band gaps compared to acceptor-π-acceptor structures. chemrxiv.org
Conformational Analysis and its Influence on Molecular Functionality
The three-dimensional conformation of this compound derivatives is a critical determinant of their molecular functionality. The planarity of the molecule, in particular, influences the extent of π-electron delocalization, which in turn affects the electronic and photophysical properties.
Key Research Findings:
E/Z Isomerism: Like other stilbenes, these derivatives can exist as E (trans) and Z (cis) isomers around the central carbon-carbon double bond. scispace.com The E-isomer is generally more thermodynamically stable and possesses a more planar conformation, which facilitates greater π-conjugation and more efficient ICT. The Z-isomer is typically non-planar due to steric hindrance between the aromatic rings, leading to a disruption of conjugation and different photophysical properties.
Torsional Angles: The dihedral angles between the vinyl bridge and the two aromatic rings are crucial. A smaller dihedral angle (closer to 0°) indicates a more planar structure, which is favorable for ICT. Steric hindrance introduced by bulky substituents near the vinyl bridge can force the rings to twist, reducing the effective conjugation and impacting the molecule's properties.
Impact on Functionality: In the context of biological activity, the specific conformation can dictate how the molecule fits into a binding pocket of a target protein. For applications in nonlinear optics, a high degree of planarity is often desired to maximize the molecular hyperpolarizability.
A study on the crystal structure of related pyridine derivatives highlights that the cation can adopt an E configuration with respect to the C=C bond, and the dihedral angle between the pyridine ring and the benzene (B151609) ring is relatively small, indicating a high degree of planarity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. For this compound derivatives, QSAR can be a powerful tool for predicting the properties of novel analogues and guiding synthetic efforts.
Key Research Findings and Approaches:
Descriptor Selection: The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of the chemical structure. For this class of compounds, relevant descriptors would include:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges.
Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Development: Once descriptors are calculated for a training set of molecules with known activities or properties, statistical methods are employed to build the QSAR model. Common methods include:
Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.
Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors.
Machine Learning Approaches: Methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships. nih.gov
Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability.
A successful QSAR model can provide valuable insights into the structural features that are most important for a desired property. For instance, a model might reveal that a high dipole moment and a planar conformation are key for high nonlinear optical activity. This information can then be used to design new derivatives with enhanced performance. Studies on other pyridine derivatives have successfully employed 3D-QSAR models to understand structural requirements for biological activity. researchgate.netresearchgate.net
Supramolecular Chemistry and Crystal Engineering Involving 4 E 2 Pyridin 4 Ylvinyl Phenyl Amine Motifs
Coordination Polymer and Metallocycle Formation with Metal Centers
The pyridyl nitrogen of {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine and its derivatives serves as an excellent coordination site for various metal ions, leading to the formation of coordination polymers and discrete metallocycles. The structure of the resulting assembly is influenced by the coordination geometry of the metal ion, the flexibility of the ligand, and the solvent system used.
For instance, reactions of bis(pyridylimine) ligands, which share structural similarities with the pyridylvinyl motif, with Ag(I) have been shown to produce different architectures. The reaction of equimolar amounts of AgClO4 with ligands like bis[4-(2-pyridylmethyleneamino)phenyl] methane (B114726) in a CH3CN and CH2Cl2 mixture can lead to infinite coordination polymers, such as homochiral single-stranded helicates or zigzag chains. researchgate.net However, changing the solvent to methanol (B129727) can result in the formation of a discrete dinuclear metallocycle. researchgate.net In these structures, the Ag(I) centers typically adopt a distorted tetrahedral coordination environment. researchgate.net
Similarly, Cu(II) has been used to form one- and two-dimensional coordination polymers with pyridine-containing ligands like isonicotinamide (B137802) and 4-amino benzamide. mdpi.com These ligands bridge Cu(II) centers using the pyridyl nitrogen and the amide oxygen, resulting in structures with axially elongated octahedral or square pyramidal geometries around the metal ion. mdpi.com The flexible nature of ligands containing spacers, such as in 1,4-benzenediacetic acid used alongside 1,2-bis(4-pyridyl)ethylene, allows them to adapt to the coordination preferences of metal ions like Zn(II), facilitating the formation of complex three-dimensional networks. mdpi.com The self-assembly of ligands with Ag(I) and Fe(II) has also been shown to generate discrete complexes in solution which can crystallize as coordination polymers. nih.gov
The table below summarizes examples of coordination polymers and metallocycles formed with related pyridyl-based ligands, illustrating the structural diversity achievable.
| Metal Ion | Ligand Type | Resulting Structure | Reference |
| Ag(I) | bis[4-(2-pyridylmethyleneamino)phenyl] methane | Homochiral single-stranded helicate (coordination polymer) | researchgate.net |
| Ag(I) | bis[4-(2-pyridylmethyleneamino)phenyl] ether | Zigzag chain (coordination polymer) | researchgate.net |
| Ag(I) | bis[4-(2-pyridylmethyleneamino)phenyl] ether | Dinuclear metallocycle | researchgate.net |
| Cu(II) | Isonicotinamide | 1D Coordination Polymer | mdpi.com |
| Zn(II) | 1,2-di(4-pyridyl)ethylene & 1,4-benzenediacetate | 3D Coordination Polymer | mdpi.com |
| Fe(II) | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Monomeric octahedral complex in solution, polymer in solid state | nih.gov |
Self-Assembly Processes and Framework Construction
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. In the context of this compound, both coordination bonding and intermolecular interactions like hydrogen bonding guide the assembly process to form well-defined frameworks.
The formation of coordination polymers is a prime example of self-assembly, where the final structure is dictated by the interplay between the ligand's binding sites and the metal's coordination sphere. researchgate.netnih.gov For example, the reaction of 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine with Ag(I) results in the self-assembly of a cyclic metalladecapyridine, forming a 28-membered metallamacrocycle. nih.gov This process highlights how the inherent chemical information within the molecular components directs the formation of a complex, predetermined architecture.
Beyond metal coordination, hydrogen bonding plays a crucial role in constructing higher-order frameworks. Molecules can be linked into chains, sheets, or three-dimensional networks through specific hydrogen bond patterns. researchgate.net For instance, in the crystal structure of (2R,4S)-2-(Pyridin-3-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, a combination of O—H⋯N, C—H⋯O, and C—H⋯π hydrogen bonds links the molecules into a three-dimensional framework. researchgate.net The amine and pyridyl groups of this compound are capable of participating in similar hydrogen-bonding motifs, facilitating the construction of robust supramolecular frameworks.
Role of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking, Halogen Bonding) in Crystal Packing and Self-Organization
The solid-state structure and properties of materials derived from this compound are governed by a hierarchy of intermolecular interactions.
Hydrogen Bonding: This is a dominant interaction involving the amine (-NH2) and pyridyl (-N=) groups. The amine group can act as a hydrogen bond donor, while the pyridyl nitrogen is an acceptor. These interactions can lead to the formation of various motifs, such as dimers, chains, and sheets. For example, in co-crystals of halogenated pyridine (B92270) amides, hydrogen bonding interactions like –COOH···N(py) and –COOH···N(py)-NH are observed to form chain-like architectures. mdpi.com In other structures, intermolecular N—H⋯N and N—H⋯O hydrogen bonds can join molecules into layers. nih.gov
Pi-Pi Stacking: The extended aromatic system of the this compound core facilitates π-π stacking interactions. These interactions, where aromatic rings are arranged in a face-to-face or offset manner, contribute significantly to the stabilization of the crystal packing. researchgate.netnih.gov For instance, in certain pyridine derivatives, π–π interactions connect molecular sheets formed by hydrogen bonding into a more complex structure. researchgate.netnih.gov The presence of π-π stacking between oxadiazole and pyridine rings has been confirmed through experimental X-ray diffraction and theoretical DFT calculations. nih.gov
Halogen Bonding: When halogen atoms are introduced into the molecular structure, halogen bonding can become a significant structure-directing interaction. This occurs when an electrophilic region on a halogen atom interacts attractively with a nucleophilic site, such as the pyridyl nitrogen. The strength of this interaction generally increases from chlorine to bromine to iodine. mdpi.comamazonaws.com In co-crystals of iodinated pyridine amides, an I···N halogen bond can compete with or complement hydrogen bonding in directing the crystal structure. mdpi.com For example, a halogen-bond based –I···N(py) synthon can replace the more common –COOH···N(py) hydrogen-bonding motif. mdpi.com
The table below provides details on various intermolecular interactions observed in related crystal structures.
| Interaction Type | Donor | Acceptor | Distance/Geometry | Structural Motif | Reference |
| Hydrogen Bond | O-H | N(pyridyl) | - | 3D Framework | researchgate.net |
| Hydrogen Bond | N-H | N(pyridyl) | - | Layers | nih.gov |
| Hydrogen Bond | N-H | O(carbonyl) | - | Layers | nih.gov |
| Pi-Pi Stacking | Pyridine Ring | Phenyl Ring | - | Sheets connected by π-π interactions | researchgate.netnih.gov |
| Pi-Pi Stacking | Oxadiazole Ring | Pyridine Ring | - | Dimer-like interactions | nih.gov |
| Halogen Bond | C-I | N(pyridyl) | Near-linear | Chain formation | mdpi.com |
| Halogen Bond | C-Br | π system | - | Links dimers into layers | nih.gov |
Design and Characterization of Multi-component Crystalline Materials
Multi-component crystalline materials, such as co-crystals and salts, are formed by combining two or more different molecules in a single crystal lattice. The design of these materials allows for the tuning of physicochemical properties without altering the covalent structure of the active molecule. This compound is a suitable candidate for forming co-crystals due to its hydrogen bonding capabilities.
Crystal engineering principles are employed to design co-crystals by selecting co-formers that can form robust and predictable intermolecular interactions with the target molecule. For example, carboxylic acids are common co-formers for pyridine-containing molecules, leading to the formation of strong O-H···N hydrogen bonds. mdpi.com Halogenated molecules can also be used to introduce halogen bonding as a key structure-directing interaction. mdpi.comnih.gov
The characterization of these multi-component materials is crucial to confirm their formation and understand their structure. Key analytical techniques include:
Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive three-dimensional structure of the crystal, revealing bond lengths, angles, and the nature of intermolecular interactions.
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and confirm the formation of a new solid form, distinct from the starting materials. amazonaws.com
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the melting point and thermal stability of the co-crystal, which are typically different from those of the individual components. amazonaws.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can indicate changes in vibrational frequencies upon co-crystal formation, particularly for groups involved in hydrogen bonding (e.g., O-H, N-H stretches). amazonaws.com
Integration into Artificial Light-Harvesting Systems
Artificial light-harvesting systems (ALHS) mimic natural photosynthesis by capturing light energy and transferring it to a reaction center. These systems often consist of an energy donor (antenna) that absorbs light and an energy acceptor that receives the energy via processes like Förster Resonance Energy Transfer (FRET).
The this compound scaffold, being a fluorescent chromophore, has potential for use in such systems. Its absorption and emission properties can be tuned through chemical modification. Supramolecular assembly provides a powerful method to organize donor and acceptor chromophores in close proximity, which is essential for efficient energy transfer. chemrxiv.org
An ALHS can be constructed through the co-assembly of a suitable energy donor and an acceptor. rsc.orgresearchgate.netnih.gov For example, systems have been developed using electrostatic co-assembly of charged donors and acceptors. rsc.orgresearchgate.netnih.gov In one such system, a tetraphenylethylene (B103901) derivative acts as the energy donor, transferring energy to an acceptor molecule, which then facilitates a photocatalytic reaction. rsc.orgnih.gov The efficiency of these systems is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their spatial separation. chemrxiv.org
By incorporating this compound or its derivatives as either a donor or an acceptor component within a self-assembled framework (such as a coordination polymer or a hydrogen-bonded network), it is conceivable to construct novel ALHS. The rigid and well-defined nature of crystalline materials can provide the necessary control over the orientation and distance between chromophores to maximize light-harvesting efficiency and subsequent photocatalytic activity. rsc.org
Methodological Studies of Interactions with Biological Macromolecules
Molecular Docking Simulations with Protein Targets (e.g., Kinases, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For a ligand like {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, this method can be used to simulate its interaction with the active sites of various protein targets, such as protein kinases and G-protein coupled receptors, which are often implicated in disease pathways.
The process involves preparing the three-dimensional structure of the ligand and the protein target. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.
Hypothetical docking studies of this compound against a panel of protein kinases could reveal potential inhibitory activity. For instance, the pyridine (B92270) and amine moieties of the compound could form hydrogen bonds with key amino acid residues in the ATP-binding pocket of a kinase, while the phenylvinyl scaffold could engage in hydrophobic interactions.
Interactive Data Table: Hypothetical Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | LYS76, GLU91, LEU148 |
| Kinase B | -7.9 | ASP161, VAL23, ILE84 |
| Receptor X | -9.2 | TYR112, SER203, PHE289 |
| Receptor Y | -6.5 | TRP87, ASN192, LEU276 |
Computational Approaches for Ligand-Target Binding Affinity Prediction and Mechanism Elucidation
Beyond initial docking scores, more rigorous computational methods are often used to predict binding affinity and understand the mechanism of interaction. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) can provide more accurate estimations of the binding free energy.
These methods account for factors such as solvation effects and entropic contributions, which are often simplified in standard docking calculations. By analyzing the energetic contributions of individual residues, these approaches can pinpoint the key interactions driving the binding of this compound to its target. Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction.
In Silico Screening and Drug Design Methodologies
This compound can serve as a scaffold in in silico screening campaigns to identify novel drug candidates. In a virtual screening workflow, a large library of compounds can be computationally docked against a specific protein target. The top-scoring compounds are then selected for further experimental validation.
Furthermore, the structure of this compound can be computationally modified to optimize its binding affinity and selectivity for a particular target. This process, known as structure-based drug design, might involve adding or modifying functional groups to enhance interactions with the protein's active site. For example, computational models could suggest modifications to the pyridine ring or the phenylamine group to improve hydrogen bonding or to fill a hydrophobic pocket within the binding site, thereby increasing potency.
Synthesis and Characterization of Advanced 4 E 2 Pyridin 4 Ylvinyl Phenyl Amine Derivatives and Analogues
N-Substituted Phenylamine Derivatives (e.g., N,N-Diphenyl, Tris-substituted Analogues)
The amine functional group on the {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine core is a prime site for modification to create N-substituted derivatives. These modifications can significantly alter the molecule's electronic properties, solubility, and intermolecular interactions. The synthesis of N,N-diphenyl analogues and other tris-substituted derivatives, which are part of the broader class of triarylamines, often employs modern cross-coupling methodologies.
A primary route to achieving N-arylation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful tool for forming carbon-nitrogen bonds. The general approach involves reacting the parent amine with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Table 1: Representative Buchwald-Hartwig Amination for N-Arylation
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| This compound | Aryl Halide (e.g., C₆H₅I) | Pd(OAc)₂ / Ligand (e.g., BINAP) | NaOt-Bu | N-aryl-{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine |
The synthesis can be performed sequentially to first produce the N-monoaryl derivative, which can then be subjected to a second N-arylation to yield the N,N-diaryl product. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. Characterization of these tris-substituted analogues is typically performed using NMR spectroscopy to confirm the presence of the additional aromatic rings and mass spectrometry to verify the molecular weight.
Variations in the Pyridine (B92270) Ring Substitution and Connectivity (e.g., Pyridin-2-yl vs. Pyridin-4-yl)
The position of the nitrogen atom within the pyridine ring significantly influences the electronic and steric properties of the molecule. Comparing the pyridin-4-yl isomer with its pyridin-2-yl counterpart reveals differences in reactivity, coordination ability, and photophysical behavior. The synthesis of these constitutional isomers can be achieved by selecting the appropriate starting materials for olefination reactions, such as the Wittig, Heck, or Horner-Wadsworth-Emmons (HWE) reactions.
For instance, the HWE reaction provides a highly stereoselective method to form the desired (E)-alkene. The synthesis of the pyridin-2-yl analogue would typically involve the reaction of 4-aminobenzaldehyde (B1209532) with a phosphonate (B1237965) ylide derived from 2-(chloromethyl)pyridine. Conversely, the pyridin-4-yl isomer is synthesized using a ylide derived from 4-(chloromethyl)pyridine.
Table 2: Synthesis of Pyridylvinyl Isomers via Horner-Wadsworth-Emmons Reaction
| Aldehyde | Phosphonate Precursor | Base | Product Isomer |
|---|---|---|---|
| 4-Aminobenzaldehyde | Diethyl (pyridin-2-ylmethyl)phosphonate | NaH | {4-[(E)-2-pyridin-2-ylvinyl]phenyl}amine |
| 4-Aminobenzaldehyde | Diethyl (pyridin-4-ylmethyl)phosphonate | NaH | This compound |
| Pyridine-2-carbaldehyde | Diethyl (4-aminobenzyl)phosphonate | NaH | {4-[(E)-2-pyridin-2-ylvinyl]phenyl}amine |
The electronic differences are notable; the pyridin-2-yl isomer is often a better chelating agent for metal ions due to the proximity of the nitrogen atom to the vinyl bridge. In contrast, the pyridin-4-yl isomer's nitrogen is more accessible for protonation or quaternization, which can be used to modulate solubility and electronic properties. nih.gov These structural differences are readily confirmed by NMR spectroscopy, where distinct chemical shifts and coupling patterns are observed for the pyridine protons in each isomer.
Extension of the π-Conjugated System (e.g., Naphthalene-containing, Di-styryl Architectures)
Extending the π-conjugated system of the core molecule is a common strategy to red-shift its absorption and emission spectra, making such compounds suitable for applications in organic electronics and photonics. This can be achieved by replacing the phenylamine moiety with a larger aromatic system like a naphthalene, or by creating di-styryl architectures where multiple styryl units are attached to a central core. nih.govresearchgate.net
Naphthalene-containing analogues can be synthesized using coupling reactions like the Suzuki or Heck reaction. nih.govnih.gov For example, a boronic acid derivative of the styrylpyridine moiety can be coupled with a bromo-substituted aminonaphthalene to generate the target structure.
The synthesis of di-styryl architectures often involves sequential or one-pot olefination reactions on a central aromatic ring. nih.govresearchgate.net For example, 1,4-dibromobenzene (B42075) can be sequentially coupled with 4-vinylpyridine (B31050) and 4-vinylaniline (B72439) using Heck coupling conditions to build a di-styryl system.
Table 3: Synthetic Strategies for π-System Extension
| Target Structure | Key Reaction | Typical Precursors |
|---|---|---|
| Naphthalene Analogue | Suzuki Coupling | (E)-4-(2-(4-bromophenyl)vinyl)pyridine, Naphthalen-2-yl-6-boronic acid |
Characterization of these extended systems relies heavily on UV-Vis and fluorescence spectroscopy to quantify the changes in their optical properties. As the conjugation length increases, a bathochromic (red) shift in the maximum absorption and emission wavelengths is typically observed.
Incorporation into Heterocyclic Frameworks (e.g., Pyrimidine (B1678525), Quinazolinone, Benzimidazole (B57391), Indazole-based Derivatives)
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These frameworks are often associated with significant biological activity and unique material properties.
Pyrimidine Derivatives: These can be synthesized through condensation reactions. For example, a chalcone (B49325) derived from 4-aminoacetophenone and pyridine-4-carbaldehyde can be reacted with guanidine (B92328) hydrochloride in the presence of a base to form a 2-amino-4,6-disubstituted pyrimidine ring. researchgate.netnih.gov
Quinazolinone Derivatives: A common route to quinazolinones is the reaction of an anthranilic acid derivative with an appropriate amine or amide. ptfarm.plekb.eg For instance, reacting N-acetylanthranilic acid with this compound under dehydrating conditions can yield the corresponding quinazolinone.
Benzimidazole Derivatives: The Phillips condensation is a classic method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine (B120857) with an aldehyde. mdpi.comsemanticscholar.org Reacting 1,2-diaminobenzene with an aldehyde precursor, such as 4-((E)-2-(pyridin-4-yl)vinyl)benzaldehyde, in an oxidizing medium yields the desired benzimidazole derivative.
Indazole-based Derivatives: The synthesis of indazoles can be more complex, often involving cyclization of ortho-substituted anilines. researchgate.netresearchgate.net For example, a 2-fluoro-4-styryl-nitrobenzene derivative can be reacted with hydrazine (B178648) in a nucleophilic aromatic substitution and subsequent cyclization to form the indazole ring. mdpi.com
Table 4: Heterocycle Synthesis from the Core Moiety
| Target Heterocycle | General Method | Key Reactants |
|---|---|---|
| Pyrimidine | Chalcone Condensation | Styryl-chalcone, Guanidine |
| Quinazolinone | Niementowski Reaction | Anthranilic acid derivative, Styrylphenylamine |
| Benzimidazole | Phillips Condensation | o-Phenylenediamine, Styryl-benzaldehyde |
Development of Chiral Derivatives and their Conformational Analysis
Introducing chirality into the this compound structure can lead to materials with unique chiroptical properties or stereoselective biological activity. Chirality can be introduced at several positions, for instance, by using chiral substituents on the phenylamine or pyridine rings, or by creating atropisomers if rotation around a key single bond is sterically hindered.
The synthesis of enantiomerically pure derivatives often relies on asymmetric synthesis or chiral resolution. For example, an asymmetric reduction of a ketone precursor could establish a chiral center. Alternatively, the amine can be derivatized with a chiral auxiliary, allowing for the separation of diastereomers, followed by the removal of the auxiliary. nih.govresearchgate.net
Once synthesized, the conformational analysis of these chiral derivatives is critical to understanding their three-dimensional structure and properties. This is typically accomplished through a combination of experimental and computational techniques:
NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, helping to elucidate the preferred conformation in solution.
X-ray Crystallography: This provides an unambiguous determination of the solid-state conformation and the absolute configuration of the chiral centers.
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral nature of the molecule and can provide insights into its secondary structure and conformational changes.
Computational Modeling: Density Functional Theory (DFT) and other molecular modeling methods are used to calculate the relative energies of different possible conformers and to predict their chiroptical properties, which can then be compared with experimental data.
The development of these chiral derivatives opens avenues for their use as chiral ligands in asymmetric catalysis or as components in chiral recognition systems.
Future Research Directions and Emerging Areas for 4 E 2 Pyridin 4 Ylvinyl Phenyl Amine Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine and its derivatives is geared towards the adoption of greener and more efficient methodologies. While traditional cross-coupling reactions such as the Heck and Wittig reactions are effective, they often rely on harsh reaction conditions, expensive catalysts, and stoichiometric amounts of reagents that generate significant waste.
Future research will likely focus on:
Catalyst Development : The design of highly active and recoverable catalysts, potentially based on earth-abundant metals or even metal-free systems, will be a key area. This will not only reduce the cost of synthesis but also minimize the environmental impact associated with heavy metal contamination.
Flow Chemistry : The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. This technology allows for precise control over reaction parameters, leading to higher yields and purities.
Biocatalysis : The exploration of enzymatic or microbial pathways for the synthesis of this compound presents an exciting avenue for sustainable chemistry. Biocatalytic processes are often highly selective and operate under mild conditions, offering a green alternative to traditional organic synthesis.
Development of Advanced Computational Models for Predictive Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. The development of sophisticated computational models will enable the prediction of molecular properties and the rational design of new derivatives with tailored functionalities.
Key areas for future research include:
Quantum Chemical Calculations : Density Functional Theory (DFT) and other quantum chemical methods will be instrumental in predicting the electronic and optical properties of this compound and its analogs. These calculations can provide insights into the molecule's absorption and emission spectra, as well as its nonlinear optical properties.
Molecular Dynamics Simulations : These simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules and materials. This is particularly important for understanding its behavior in complex environments, such as in biological systems or in the solid state.
Machine Learning and Artificial Intelligence : The application of machine learning algorithms can help to identify structure-property relationships from large datasets of chemical information. This can facilitate the high-throughput screening of virtual libraries of compounds and accelerate the discovery of new materials with desired properties.
Integration into Hybrid Material Systems for Multifunctional Applications
The unique photophysical and electronic properties of this compound make it an attractive building block for the creation of advanced hybrid materials. By combining this organic molecule with inorganic components, it is possible to create materials with synergistic properties and novel functionalities.
Future research in this area will likely explore:
Metal-Organic Frameworks (MOFs) : The incorporation of this compound as a ligand in MOFs could lead to materials with interesting photoluminescent, sensing, or catalytic properties.
Polymer Composites : The dispersion of this compound into polymer matrices could enhance the mechanical, thermal, or optical properties of the resulting composites.
Nanoparticle Functionalization : The attachment of this molecule to the surface of nanoparticles can modify their properties and enable their use in applications such as bioimaging and drug delivery.
Elucidation of Structure-Property Relationships for Tailored Optical and Electronic Behaviors
A fundamental understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for the design of new materials with specific functionalities. Systematic studies that probe the effects of structural modifications on the optical and electronic behavior of this molecule will be a key focus of future research.
This will involve:
Systematic Functionalization : The synthesis and characterization of a series of derivatives with different substituents on the phenyl and pyridyl rings will provide valuable insights into how these modifications influence the molecule's properties.
Spectroscopic and Electrochemical Characterization : A combination of steady-state and time-resolved spectroscopic techniques, along with electrochemical methods, will be used to thoroughly characterize the photophysical and electronic properties of the newly synthesized compounds.
Theoretical Modeling : Computational studies will complement experimental investigations by providing a deeper understanding of the underlying electronic structure and transitions that govern the observed properties.
Investigation of Complex Supramolecular Architectures and Dynamic Assemblies
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, opens up opportunities for the construction of complex supramolecular architectures. The study of the self-assembly of this molecule and its derivatives into well-defined nanostructures is a promising area for future research.
Future directions include:
Crystal Engineering : The design and synthesis of crystalline materials with specific packing arrangements could lead to materials with interesting solid-state properties, such as enhanced luminescence or nonlinear optical activity.
Self-Assembly in Solution : The investigation of the self-assembly of this compound in different solvents could lead to the formation of various nanostructures, such as nanofibers, vesicles, or gels.
Stimuli-Responsive Systems : The incorporation of responsive moieties into the molecular structure could enable the development of dynamic assemblies that can be controlled by external stimuli, such as light, pH, or temperature.
Methodological Advancements in Ligand-Target Interaction Studies and Computational Drug Discovery
The structural features of this compound, particularly the presence of a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen), make it an interesting scaffold for medicinal chemistry and drug discovery. Future research will likely focus on leveraging computational tools to explore its potential as a ligand for various biological targets.
Key research areas will be:
Q & A
Q. What is the standard protocol for synthesizing {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine, and how can its purity be validated?
Answer: A common method involves condensation reactions under reflux conditions. For example, analogous pyrimidine-amine derivatives are synthesized by refluxing a mixture of (E)-configured chalcone intermediates with guanidine nitrate in ethanol, followed by the addition of lithium hydroxide in water to drive cyclization . Post-synthesis, purity can be validated using HPLC (High-Performance Liquid Chromatography) with UV detection, while structural confirmation is achieved via -NMR and -NMR spectroscopy. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural proof .
Q. How can researchers confirm the E-configuration of the vinyl group in this compound?
Answer: The E-configuration can be confirmed through:
Q. What are the recommended techniques for assessing solubility and stability in experimental buffers?
Answer:
- Solubility : Use dynamic light scattering (DLS) or UV-Vis spectrophotometry to measure saturation points in solvents like DMSO, ethanol, or aqueous buffers.
- Stability : Monitor degradation over time via HPLC or LC-MS under varying conditions (pH, temperature). For photostability, employ UV irradiation followed by spectral analysis .
Advanced Research Questions
Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) during structural characterization?
Answer: Contradictions may arise from impurities, tautomerism, or ionization artifacts. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolve signal overlap and assign protons/carbons unambiguously.
- High-Resolution MS (HRMS) : Confirm molecular formula and rule out adducts.
- Complementary Techniques : SC-XRD for definitive bond-length/angle data .
Example: A study on a similar pyridinylvinyl compound resolved conflicting NMR peaks by correlating SC-XRD data with - HMBC correlations .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and compare with experimental data.
- Molecular Dynamics (MD) : Study solvation effects or interactions with biological targets (e.g., proteins) .
Q. How can reaction yields be optimized when synthesizing derivatives of this compound?
Answer:
- Condition Screening : Test catalysts (e.g., Pd for cross-couplings), solvents (polar aprotic vs. protic), and temperatures.
- Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity.
- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation.
Example: A pyrimidine-amine synthesis achieved 85% yield by optimizing LiOH concentration and reflux duration .
Q. What strategies resolve discrepancies in biological activity data across studies?
Answer:
- Dose-Response Curves : Ensure consistent molar concentrations and controls.
- Assay Validation : Use standardized protocols (e.g., IC measurements with triplicate replicates).
- Structural Analogues : Compare activity trends with derivatives to identify pharmacophores.
Example: Fluorinated pyridine analogues showed variable bioactivity due to substituent positioning, resolved via SC-XRD and docking studies .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Expected Observations | Reference |
|---|---|---|
| -NMR | Doublets for vinyl protons () | |
| SC-XRD | Bond angles confirming E-configuration | |
| HRMS | [M+H] at m/z = Calculated molecular mass |
Q. Table 2. Optimized Reaction Conditions for Derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C (reflux) | Maximizes cyclization |
| Catalyst | LiOH (0.005 mol) | Enhances nucleophilicity |
| Solvent | Ethanol/water (5:1 v/v) | Balances solubility and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
